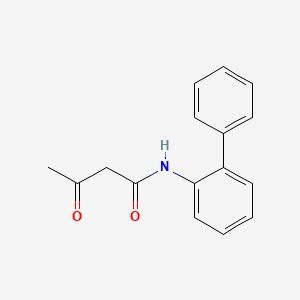

N-2-biphenylyl-3-oxobutanamide

Description

Contextualization within Biphenyl (B1667301) and Butanamide Chemistry Research

Biphenyl , a benzenoid aromatic hydrocarbon, consists of two phenyl rings linked by a single bond. bldpharm.com This structural motif is a cornerstone in various areas of chemical science, including medicinal chemistry and materials science. nist.govnih.gov Biphenyl derivatives are known for their unique physicochemical properties, such as thermal stability and chirality in ortho-substituted, non-planar conformations. nih.gov The biphenyl framework is a key component in numerous pharmaceuticals and functional materials. nist.gov

Butanamide , on the other hand, is a four-carbon amide. The butanamide core and its derivatives, particularly those with substitutions on the nitrogen atom and at the 3-oxo position, are prevalent in organic synthesis and medicinal chemistry. prepchem.com The presence of the amide and ketone functionalities provides sites for a variety of chemical transformations.

N-2-biphenylyl-3-oxobutanamide merges these two important chemical classes. The "N-2-biphenylyl" portion indicates that the butanamide nitrogen is attached to the 2-position of a biphenyl ring. The "3-oxo" designation specifies a ketone group at the third carbon of the butanamide chain, classifying it as a β-ketoamide. This specific arrangement of functional groups suggests a rich and complex chemical reactivity profile.

Significance of the N-Acylbutanamide Scaffold in Scientific Inquiry

The N-acylbutanamide scaffold , and more specifically the N-aryl-3-oxobutanamide framework present in the target molecule, is of considerable interest in scientific research. These structures are recognized as valuable intermediates in organic synthesis and as core components in biologically active molecules.

Research has demonstrated that N-aryl-3-oxobutanamides can participate in multicomponent reactions to generate diverse heterocyclic scaffolds. nist.govnih.gov The nature of the aryl substituent on the nitrogen atom can significantly influence the reaction pathways, leading to chemoselectivity. nist.govnih.gov This highlights the potential of this compound as a precursor for the synthesis of complex molecular architectures.

Furthermore, the broader class of N-acylamides is a well-established pharmacophore. For instance, various N-acylamide derivatives have been investigated for their potential as enzyme inhibitors and in other therapeutic applications.

Overview of Research Trajectories for this compound and Related Analogues

Given the lack of specific studies on this compound, research trajectories can be extrapolated from studies on analogous compounds.

Synthetic Chemistry: A primary research avenue would be the development of efficient synthetic routes to this compound. Standard amide bond formation reactions, such as the acylation of 2-aminobiphenyl (B1664054) with a derivative of 3-oxobutanoic acid (acetoacetic acid), would be a logical starting point. Investigations into its reactivity, particularly in multicomponent reactions as seen with other N-aryl-3-oxobutanamides, could lead to the discovery of novel heterocyclic systems. nist.govnih.gov

Medicinal Chemistry: The biphenyl moiety is a known pharmacophore in various drug classes. nist.gov Coupled with the N-acylbutanamide scaffold, this compound and its analogues could be designed and synthesized as potential therapeutic agents. For example, biphenyl derivatives have been explored as inhibitors of various enzymes. The synthesis and biological evaluation of a library of analogues, with modifications to both the biphenyl and butanamide portions, would be a logical step to explore their structure-activity relationships.

Materials Science: The rigid structure of the biphenyl group can impart interesting properties to materials. Depending on its solid-state structure and intermolecular interactions, this compound could be investigated for applications in areas such as organic electronics or as a component in liquid crystals, a field where other biphenyl derivatives have found use.

Interactive Data Table: Physicochemical Properties of Related Compounds

To provide context, the following table presents data for the parent compounds and a closely related analogue.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Biphenyl | C₁₂H₁₀ | 154.21 | 92-52-4 |

| Butanamide | C₄H₉NO | 87.12 | 541-35-5 |

| N-Phenylacetamide | C₈H₉NO | 135.16 | 103-84-4 |

| N-(1,1'-biphenyl)-2-yl-acetamide | C₁₄H₁₃NO | 211.26 | 2113-47-5 nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(2-phenylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)11-16(19)17-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCNAPAOKUSZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Biphenylyl 3 Oxobutanamide and Analogues

Direct Synthesis Approaches to the N-Acylbutanamide Core

The formation of the N-acylbutanamide linkage is a critical step, often involving the reaction between an amine and a β-keto ester derivative.

A primary and straightforward method for forming the N-acylbutanamide core is the direct condensation of an appropriate amine with a β-keto ester, such as ethyl acetoacetate (B1235776). In a relevant example for a similar N-aryl system, N-2-pyridyl-3-oxobutanamide was synthesized by heating 2-aminopyridine (B139424) and ethyl acetoacetate together without a solvent. raco.cat This type of thermal condensation reaction drives off ethanol (B145695) to form the stable amide bond.

Applying this to the target molecule, N-2-biphenylyl-3-oxobutanamide would be synthesized by the direct reaction of 2-aminobiphenyl (B1664054) with ethyl acetoacetate or a related derivative like diketene (B1670635). The reaction typically requires heat to proceed to completion.

The condensation described above is effectively a one-step synthetic strategy. By simply mixing the two key reagents, 2-aminobiphenyl and ethyl acetoacetate, and applying heat, the target amide can be formed directly. Research on related structures has shown that fusing the amine and the ester at elevated temperatures for a period of a few hours can yield the desired N-substituted-3-oxobutanamide. raco.cat

Further modifications to this one-step approach could involve the use of catalysts or coupling agents to facilitate the reaction under milder conditions, though the thermal method remains a common and direct approach.

Functionalization of the Biphenyl (B1667301) Moiety

The biphenyl portion of the molecule is its defining feature. This biaryl system can be formed before or after the creation of the amide side chain, using powerful carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org

There are two main retrosynthetic pathways to this compound using this method:

Late-Stage Coupling: Synthesize an N-(2-halophenyl)-3-oxobutanamide intermediate first. This intermediate can then undergo a Suzuki coupling with phenylboronic acid to form the biphenyl bond.

Early-Stage Coupling: Couple a simpler starting material, such as 2-bromoaniline (B46623) or 2-chloronitrobenzene, with phenylboronic acid. The resulting 2-aminobiphenyl or 2-nitrobiphenyl (B167123) can then be converted to the final product. For 2-nitrobiphenyl, this would require a subsequent reduction of the nitro group to an amine, followed by condensation with ethyl acetoacetate.

Studies on the synthesis of other complex biphenyl derivatives have successfully employed ligand-free Suzuki cross-coupling conditions, for instance, using palladium acetate (B1210297) as the catalyst in the presence of an inorganic base like potassium carbonate. nih.gov The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | 3-Carbamoylphenylboronic acid | Palladium Acetate (Pd(OAc)₂) | K₂CO₃ | Water | nih.gov |

| Aryl Halide | Phenylboronic acid | Pd(PPh₃)₄ | Aqueous Base | Toluene | libretexts.org |

| Biarylhemiboronic Esters | Aryl Halide | Palladium Catalyst | Not specified | Not specified | nih.gov |

Once the this compound scaffold is assembled, further functionalization can be achieved through aromatic substitution reactions on the biphenyl rings. researchgate.net In electrophilic aromatic substitution, the existing phenyl group acts as an activating group, directing incoming electrophiles to the ortho and para positions of the second ring. youtube.com Therefore, reactions like nitration (using a mixture of nitric and sulfuric acid) or halogenation would be expected to substitute the biphenyl ring at positions 4' (para) and 2' (ortho). youtube.comscienceforecastoa.com

The specific position of substitution can be influenced by the steric hindrance imposed by the butanamide side chain, potentially favoring the less hindered 4'-position. The synthesis strategy must consider the directing effects of all substituents. youtube.com For instance, if substituents are desired at positions that are not favored by the directing effects of the existing groups, the synthetic sequence must be carefully planned, often involving the introduction of functional groups in a specific order. youtube.com

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification or derivatization. These reactions can be used to generate a library of related compounds for further research. The key reactive sites include the active methylene (B1212753) group, the ketone carbonyl, and the aromatic rings.

The active methylene group (the CH₂ between the two carbonyls) is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can react with various electrophiles. For example, related N-acylbutanamides have been shown to react with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or undergo condensation with aldehydes at this position. raco.cat

The ketone at the C-3 position is another handle for derivatization. It can undergo standard ketone reactions. A notable transformation is the conversion of the carbonyl group to a thiocarbonyl (thione) using reagents like Lawesson's reagent, a method that has proven effective for creating thioxoamides from their oxo counterparts in a one-pot reaction. nih.gov

Furthermore, derivatization can be achieved through electrophilic substitution on the biphenyl rings as discussed previously. Introducing functional groups such as nitro, halogen, or acyl groups can significantly alter the molecule's properties. For analytical purposes, reagents targeting the carboxyl or carbonyl functionalities can be used to create derivatives with enhanced detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

| Target Site | Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Active Methylene (C2) | Condensation/Alkylation | DMF-DMA / Arylidenes | Enamine / Alkylidene derivative | raco.cat |

| Ketone Carbonyl (C3) | Thionation | Lawesson's Reagent | 3-Thioxobutanamide derivative | nih.gov |

| Biphenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-biphenyl derivative | youtube.com |

| Amide/Ketone Core | Oxidative C-C Cleavage | (Diacetoxyiodo)benzene (DIB) | Dihalo-N-phenylacetamide | beilstein-journals.org |

Modification of the Amide Nitrogen (N-substitution)

The secondary amide nitrogen in this compound offers a site for substitution, allowing for the introduction of alkyl or aryl groups. This modification can significantly alter the steric and electronic properties of the molecule. While direct N-substitution on N-aryl-3-oxobutanamides is not extensively documented, established methods for the N-alkylation and N-arylation of other amides can be applied.

A significant challenge in the N-substitution of N-aryl-3-oxobutanamides is the presence of the acidic α-carbon (the C2 position) located between the two carbonyl groups. Under basic conditions typically used for N-alkylation, deprotonation at this active methylene position can occur, leading to competing C-alkylation. Therefore, achieving selective N-substitution requires carefully chosen conditions.

N-Alkylation:

Base-mediated alkylation is a common strategy. The amide is first deprotonated with a suitable base to form the corresponding amidate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. To favor N-alkylation over C-alkylation, the choice of base and solvent is critical. The use of bases like cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting N-alkylation. researchgate.net Another approach involves metal-free catalysis, such as the use of triarylboranes like B(C₆F₅)₃ to catalyze the N-alkylation of amines with aryl esters, a method that could potentially be adapted for amides. rsc.org

N-Arylation:

Copper-catalyzed Goldberg reactions or palladium-catalyzed Buchwald-Hartwig aminations are the premier methods for forming N-aryl bonds. In a typical Goldberg-type reaction, an amide is coupled with an aryl halide in the presence of a copper catalyst, a ligand (such as an N,N'-dimethylethylenediamine), and a base. bsu.bychemrxiv.org This reaction has been successfully applied to various amides and could be adapted for the N-arylation of this compound with a second aryl group.

| Reaction Type | Typical Reagents & Conditions | Potential Application | Reference |

| N-Alkylation | Alkyl halide, Cs₂CO₃ or other base, DMF | Introduction of an alkyl group on the amide nitrogen. | researchgate.net |

| N-Alkylation (metal-free) | Aryl ester, B(C₆F₅)₃ catalyst | Metal-free introduction of an alkyl group. | rsc.org |

| N-Arylation (Goldberg) | Aryl iodide, CuI, N,N'-dimethylethylenediamine, K₃PO₄, Dioxane | Introduction of a second aryl group on the amide nitrogen. | bsu.bychemrxiv.org |

Manipulation of the Ketone Functionality

The β-keto group in this compound is a highly versatile functional handle for a variety of chemical transformations. Its reactivity is often leveraged through its enol or enolate form, particularly the active methylene group at the C2 position.

Reactions at the Active Methylene Group:

The protons on the carbon between the two carbonyl groups are acidic and can be easily removed by a base. The resulting enolate is a potent nucleophile and can participate in various bond-forming reactions.

Knoevenagel Condensation: The active methylene group can react with aldehydes, such as salicylaldehyde (B1680747), in the presence of a catalyst. Depending on the reaction conditions (e.g., conventional heating, microwave irradiation, or ultrasonication) and the presence of catalysts like Lewis acids (e.g., Yb(OTf)₃), different heterocyclic products can be formed. bsu.bypeeref.com For instance, the reaction of N-aryl-3-oxobutanamides with salicylaldehyde and an aminoazole can lead to complex chromane (B1220400) or isoxazolopyrimidine structures. bsu.bypeeref.com

Coupling with Diazonium Salts: The active methylene position can be coupled with diazonium salts in an aqueous ethanol solution containing a buffer like sodium acetate. This reaction proceeds via an azo-hydrazone tautomerism to yield stable hydrazone products. nih.gov

Synthesis of Heterocycles: The active methylene group is a key component in the synthesis of a wide array of heterocycles. For example, reaction with phenyl isothiocyanate in a basic medium generates a thiocarbamoyl intermediate, which can be cyclized with α-halo carbonyl compounds to form substituted thiophenes and thiazoles. chemrxiv.orgdocumentsdelivered.com

Reactions at the Ketone Carbonyl:

The ketone carbonyl itself can undergo various transformations, such as cyclization reactions to form fused heterocyclic systems.

Paal-Knorr Pyrrole Synthesis: The 1,4-dicarbonyl nature of the molecule (in its tautomeric form) allows for reactions with primary amines or other nitrogen nucleophiles to form substituted pyrroles. For example, treatment of aryl-4-oxobutanamides with Lawesson's reagent can lead to the formation of 1-aryl-2-thienylpyrroles. researchgate.net

Formation of Pyridines and Pyrimidines: Condensation reactions with reagents like dimethylformamide-dimethyl acetal (DMF-DMA) or other bifunctional reagents can lead to the formation of substituted pyridines, pyrimidines, and their fused analogues. kaust.edu.saresearchgate.net

| Transformation | Key Reagents | Product Type | Reference |

| Knoevenagel Condensation | Salicylaldehyde, Aminoazole, Yb(OTf)₃ | Chromanes, Isoxazolopyrimidines | bsu.bypeeref.com |

| Azo Coupling | Aryl Diazonium Salt, Sodium Acetate | Hydrazones | nih.gov |

| Thiophene (B33073)/Thiazole Synthesis | Phenyl isothiocyanate, α-Halo Ketone | Substituted Thiophenes/Thiazoles | chemrxiv.orgdocumentsdelivered.com |

| Pyrrole Synthesis | Lawesson's Reagent | 1-Aryl-2-thienylpyrroles | researchgate.net |

| Pyridine (B92270)/Pyrimidine Synthesis | DMF-DMA | Substituted Pyridines/Pyrimidines | kaust.edu.saresearchgate.net |

Introduction of Diverse Substituents for Structural Variation

Generating analogues of this compound with diverse structural features is crucial for studying structure-activity relationships. Substituents can be introduced on the biphenyl moiety or the acetoacetamide (B46550) portion.

Modification of the Biphenyl Ring:

The biphenyl ring system can be modified either by starting with a pre-functionalized 2-aminobiphenyl or by performing electrophilic substitution reactions on the this compound molecule itself.

Synthesis from Substituted Precursors: The most straightforward approach is to begin the synthesis with a 2-aminobiphenyl derivative that already contains the desired substituents. A variety of substituted 2-aminobiphenyls can be prepared through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide. nih.govbeilstein-journals.org

Electrophilic Aromatic Substitution: The aromatic rings of the biphenyl group can undergo electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the amide group and the existing phenyl ring will influence the position of the new substituent.

Modification of the Acetoacetamide Moiety:

As discussed in section 2.3.2, the active methylene group provides a prime location for introducing substituents. Alkylation or acylation at this position can introduce a wide variety of functional groups, further diversifying the molecular structure. For instance, nickel-catalyzed cascade cyclization of N-arylacrylamides with unactivated alkyl bromides can produce 3,3-disubstituted oxindoles, a reaction class that highlights the potential for C-alkylation at the active methylene position of related structures. rsc.org

| Modification Strategy | Methodology | Example Reaction | Reference |

| Pre-functionalized Biphenyl | Use of substituted 2-aminobiphenyls | Suzuki-Miyaura coupling to create the substituted biphenyl amine before acylation. | nih.govbeilstein-journals.org |

| Post-functionalization of Biphenyl | Electrophilic Aromatic Substitution | Nitration or Halogenation of the biphenyl ring system. | - |

| Acetoacetamide C-Alkylation | Alkylation of the active methylene | Reaction of the enolate with an alkyl halide. | rsc.org |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of N-2-biphenylyl-3-oxobutanamide by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In a typical ¹H NMR spectrum, the amide proton (N-H) would likely appear as a singlet in the downfield region, generally between 8.0 and 9.5 ppm, with its exact shift influenced by solvent and concentration. The nine protons of the biphenyl (B1667301) ring system would resonate in the aromatic region, approximately from 7.0 to 8.0 ppm, exhibiting complex splitting patterns due to coupling between adjacent protons. The methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups are diastereotopic and would be expected to appear as a singlet around 3.6 ppm. The methyl protons (-CH₃) of the acetyl group are typically observed as a sharp singlet further upfield, around 2.3 ppm.

The ¹³C NMR spectrum provides complementary data. The two carbonyl carbons (amide and ketone) would be the most downfield, typically appearing between 165 and 205 ppm. The twelve carbons of the biphenyl group would generate a series of signals in the 120-140 ppm range. The methylene carbon (-CH₂-) would resonate around 50 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, typically below 30 ppm. Two-dimensional NMR techniques, such as COSY and HETCOR, can be employed to establish connectivity between protons and carbons, confirming the structural assignment. westmont.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide (N-H) | 8.0 - 9.5 | N/A |

| Biphenyl (Ar-H) | 7.0 - 8.0 | 120 - 140 |

| Methylene (-CH₂-) | ~3.6 | ~50 |

| Methyl (-CH₃) | ~2.3 | <30 |

| Carbonyls (C=O) | N/A | 165 - 205 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is critical for confirming the molecular weight and formula of this compound. The compound has a molecular formula of C₁₆H₁₅NO₂ and a calculated molecular weight of approximately 269.30 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 269 would be expected. The fragmentation pattern provides structural information. Common fragmentation pathways for β-ketoamides include α-cleavage on either side of the carbonyl groups. miamioh.edu A prominent fragmentation would be the cleavage of the amide bond, potentially leading to fragments corresponding to the biphenylamine cation ([C₁₂H₁₀N]⁺, m/z 168) and the acylium ion ([C₄H₅O₂]⁺, m/z 85). Another likely fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the parent ion. The fragmentation of the biphenyl ring system itself can also occur, often involving the loss of small neutral molecules. researchgate.netmdpi.com

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 269 | [C₁₆H₁₅NO₂]⁺ | Molecular Ion |

| 168 | [C₁₂H₁₀N]⁺ | Cleavage of the amide C-N bond |

| 85 | [C₄H₅O₂]⁺ | Cleavage of the amide C-N bond |

| 43 | [CH₃CO]⁺ | Cleavage adjacent to ketone |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. pressbooks.pub

The spectrum would be characterized by several key absorption bands. A sharp to moderately broad peak between 3250 and 3400 cm⁻¹ would indicate the N-H stretching vibration of the secondary amide. The carbonyl (C=O) stretching vibrations are particularly informative. The amide I band (primarily C=O stretch) is expected to appear as a strong, sharp absorption around 1670-1690 cm⁻¹. The ketonic C=O stretch would likely be observed at a higher frequency, typically between 1710 and 1730 cm⁻¹. openstax.org

Aromatic C-H stretching vibrations would be visible as a group of weaker peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. youtube.com Additionally, C=C stretching vibrations within the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region. youtube.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3250 - 3400 | N-H Stretch | Secondary Amide |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1710 - 1730 | C=O Stretch | Ketone |

| 1670 - 1690 | C=O Stretch (Amide I) | Secondary Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structural Determination

For a definitive understanding of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the isolation of this compound and the assessment of its purity. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.

A reversed-phase HPLC (RP-HPLC) method would likely be employed, using a nonpolar stationary phase, such as a C18 or C8 column. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. sielc.comnih.gov The compound would be detected using a UV detector, likely set at a wavelength around 254 nm where the biphenyl chromophore absorbs strongly. researchgate.net By analyzing the chromatogram, the presence of impurities can be detected and quantified based on their retention times and peak areas, allowing for a precise determination of the compound's purity. This method can also be scaled up for preparative separation to purify the compound from a reaction mixture. sielc.com

Compound Names

Chemical Reactivity and Advanced Synthetic Transformations

Enolization and Tautomerism Studies

Like other 1,3-dicarbonyl compounds, N-2-biphenylyl-3-oxobutanamide exists as an equilibrium mixture of keto and enol tautomers. libretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (the carbon between the two carbonyls) to the keto oxygen, forming an enol. masterorganicchemistry.com The equilibrium position is sensitive to several factors, including the solvent, temperature, and the electronic and steric nature of substituents. rsc.orgnih.gov

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, creating a six-membered pseudo-ring. nih.gov Furthermore, the resulting C=C double bond is in conjugation with the phenyl ring of the biphenyl (B1667301) group, which can further stabilize the enol tautomer. masterorganicchemistry.com In non-polar solvents like chloroform, the enol form is generally favored as it allows for this internal hydrogen bonding. nih.gov Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, thus favoring the keto form. masterorganicchemistry.comnih.gov

| Factor | Influence on Equilibrium | Predominant Tautomer (in non-polar solvent) |

| Solvent Polarity | Polar solvents favor the keto form; non-polar solvents favor the enol form. masterorganicchemistry.comnih.gov | Enol |

| Intramolecular H-Bonding | Stabilizes the enol form through a pseudo-aromatic ring. nih.gov | Enol |

| Conjugation | Extended conjugation with the biphenyl system stabilizes the enol form. masterorganicchemistry.com | Enol |

| Temperature | Higher temperatures can shift the equilibrium, often favoring the keto form. nih.gov | Enol (at room temp) |

This table summarizes the general factors influencing the keto-enol tautomerism of β-ketoamides.

The acid- or base-catalyzed interconversion between the keto and enol forms is a crucial first step in many of the reactions discussed below, as the enol or its corresponding enolate is often the key reactive intermediate. libretexts.org

Cyclization Reactions involving the Oxobutanamide Moiety

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of fused ring systems. A prominent example is the acid-catalyzed intramolecular Friedel-Crafts acylation. In the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, the enol form can be protonated, activating the molecule for an electrophilic attack from the β-carbon of the oxobutanamide chain onto the adjacent phenyl ring of the biphenyl system. This reaction, followed by dehydration, yields a 4-methyl-1,10-phenanthridin-2(1H)-one derivative.

Similarly, radical-mediated cyclizations offer another pathway. Visible light-induced N-centered radical cyclization of related alkenyl amides has been shown to produce isoquinolinones, suggesting that similar strategies could be applied to precursors derived from this compound to access complex polycyclic alkaloids. rsc.org

Heterocyclic Ring Formation Utilizing this compound Precursors

The 1,3-dicarbonyl motif makes this compound an excellent building block in multicomponent reactions (MCRs) for the synthesis of a diverse range of heterocycles. Current time information in Bangalore, IN. These one-pot reactions are highly valued for their efficiency and atom economy.

Hantzsch Pyridine (B92270) Synthesis: In the Hantzsch synthesis, this compound can react with an aldehyde and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). wikipedia.orgorganic-chemistry.org This reaction would proceed through the condensation of the aldehyde with the β-ketoamide and a second equivalent of an enamine (formed in situ from the ketoamide and ammonia) to produce a 1,4-dihydropyridine (B1200194) derivative. Subsequent oxidation would lead to the corresponding aromatic pyridine ring, substituted with a biphenyl group. wikipedia.org

Biginelli Reaction: The Biginelli reaction provides access to 3,4-dihydropyrimidin-2(1H)-ones through a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea). wikipedia.orgjk-sci.com Using this compound as the dicarbonyl component would yield pyrimidone derivatives bearing a biphenyl substituent, which are of interest in medicinal chemistry. nih.gov The reaction is typically acid-catalyzed and involves the formation of an N-acyliminium ion intermediate that is attacked by the enol of the ketoamide. jk-sci.comorganic-chemistry.org

Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful method for constructing highly substituted 2-aminothiophenes. It involves the condensation of a ketone or β-dicarbonyl compound, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base. mdpi.comarkat-usa.org this compound can serve as the carbonyl component, reacting with malononitrile (B47326) and sulfur to yield a 2-amino-3-carboxamido thiophene (B33073) derivative.

| Reaction Name | Reactants | Product Class |

| Hantzsch Synthesis | This compound, Aldehyde, Ammonia wikipedia.orgorganic-chemistry.org | Dihydropyridines / Pyridines |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea wikipedia.orgorganic-chemistry.org | Dihydropyrimidinones |

| Gewald Synthesis | This compound, Activated Nitrile, Sulfur mdpi.comarkat-usa.org | 2-Aminothiophenes |

This table illustrates the application of this compound as a precursor in major multicomponent reactions for heterocyclic synthesis.

Selective Functional Group Transformations

The multiple functional groups in this compound allow for selective transformations, enabling the synthesis of various derivatives.

A key transformation is the chemoselective reduction of the ketone carbonyl group. While strong reducing agents would likely reduce both the ketone and the amide, milder, more selective conditions can be employed. For instance, nickel-catalyzed hydrosilylation has been shown to be effective for the chemoselective reduction of α-keto amides to the corresponding α-hydroxy amides in high yields. nih.gov This would convert this compound into N-2-biphenylyl-3-hydroxybutanamide, a valuable chiral building block.

Other potential transformations include reactions at the active methylene (B1212753) group. For example, it can be halogenated or alkylated under appropriate basic conditions, using the corresponding enolate intermediate. libretexts.org Furthermore, the biphenyl rings can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions at the oxobutanamide moiety.

Derivatization for Enhanced Analytical Performance in Research

In research settings, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), the direct analysis of this compound can be challenging due to its relatively low volatility and potential for thermal degradation. The presence of the active methylene and amide protons can also lead to poor peak shape. Therefore, chemical derivatization is often employed to enhance its analytical properties. gcms.cz

The primary goal of derivatization is to mask the active protons and increase volatility. youtube.com This is typically achieved through silylation or acylation.

Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl, amine, or amide groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active protons on the amide nitrogen and the enolic hydroxyl group with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.com This conversion significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the N-H group into a trifluoroacetamide. This not only increases volatility but also introduces fluorine atoms, which can enhance detection sensitivity when using an electron capture detector (ECD).

| Derivatization Method | Reagent Example | Functional Group Targeted | Purpose |

| Silylation | BSTFA, MSTFA nih.govsigmaaldrich.com | Amide N-H, Enol O-H | Increases volatility and thermal stability for GC-MS. |

| Acylation | TFAA | Amide N-H | Increases volatility; enhances ECD response. |

| Oxime Formation | O-Alkylhydroxylamine HCl gcms.cz | Ketone C=O | Protects the ketone group, prevents enolization. |

This table presents common derivatization strategies applicable to this compound for analytical purposes.

Biological Activity Investigations and Mechanistic Studies

Enzyme Inhibition Studies of N-2-biphenylyl-3-oxobutanamide Analogues

The ability of this compound analogues to inhibit various enzymes has been a primary focus of research, revealing their potential for therapeutic applications.

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are crucial for understanding how these compounds interact with enzymes. Different modes of inhibition, including competitive, non-competitive, mixed-type, and uncompetitive, have been observed for various analogues.

For instance, in studies on urease inhibition, some derivatives have shown a competitive mode of inhibition. mdpi.com This suggests that the inhibitor molecule competes with the natural substrate for binding to the active site of the enzyme. mdpi.com A Lineweaver-Burk plot for a competitive inhibitor shows a series of lines with different slopes intersecting at the same point on the y-axis. mdpi.com

Other investigations have revealed mixed-type inhibition. nih.gov In this scenario, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This is often seen with halo-substituted mixed ester/amide-based derivatives. nih.gov The Lineweaver-Burk plots for mixed-type inhibitors show lines that intersect at a point to the left of the y-axis. nih.gov

Furthermore, some analogues have demonstrated non-competitive inhibition against enzymes like α-glucosidase. mdpi.com A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic activity without affecting substrate binding. mdpi.com The Lineweaver-Burk plot for non-competitive inhibition displays lines that have different y-intercepts but the same x-intercept. mdpi.com

Lastly, uncompetitive inhibition has also been reported, where the inhibitor binds only to the enzyme-substrate complex. researchgate.net This type of inhibition is characterized by parallel lines in a Lineweaver-Burk plot. researchgate.net

The specific type of inhibition is a key factor in the development of drugs, as it dictates the mechanism by which the compound exerts its effect. nih.gov

Investigation of Specific Enzyme Targets

Researchers have explored the inhibitory activity of this compound analogues against several clinically relevant enzymes.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in pH. mdpi.comnih.gov This activity is implicated in various pathologies, including peptic ulcers and the formation of kidney stones. nih.govnih.gov Several studies have identified potent urease inhibitors among this compound derivatives. mdpi.comnih.gov For example, certain pyridine (B92270) carboxamide derivatives have shown significant urease inhibitory action. mdpi.com

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates into glucose in the small intestine. nih.govmdpi.com Inhibiting α-glucosidase can help manage postprandial hyperglycemia in diabetic patients. nih.govmdpi.com Novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have emerged as potent inhibitors of α-glucosidase, with some exhibiting better activity than the standard drug, acarbose. nih.govmdpi.com

HIV Integrase: HIV integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) as it facilitates the integration of the viral DNA into the host cell's genome. nih.govnih.gov Blocking this enzyme is a key strategy in anti-HIV therapy. nih.gov Research has explored derivatives of this compound as potential HIV integrase inhibitors, with some showing promising activity. nih.gov

Characterization of Binding Modes and Mechanisms

Understanding how these inhibitor molecules bind to their target enzymes is essential for rational drug design. Molecular docking simulations and other computational methods are often employed to visualize these interactions.

Studies on urease inhibitors have revealed that the binding of this compound analogues can involve interactions with key amino acid residues in the enzyme's active site. nih.gov For instance, the presence of a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted aniline (B41778) in one derivative was found to be crucial for its potent urease inhibitory activity. nih.gov

In the case of α-glucosidase inhibitors, docking studies have shown that compounds can form hydrogen bonds and have hydrophobic interactions with critical residues such as Asp203, Asp542, and His600. nih.gov These interactions stabilize the inhibitor-enzyme complex and block the enzyme's function. researchgate.net

For HIV integrase inhibitors, the mechanism often involves the chelation of essential metal ions (like Mg2+) in the enzyme's active site, which is a common feature of many diketo acid-containing inhibitors. nih.gov The specific substitutions on the aromatic rings of the this compound scaffold can influence the strength of these interactions. nih.gov

Antimicrobial Activity Research in In Vitro Models

In addition to enzyme inhibition, this compound derivatives have been investigated for their potential to combat microbial infections.

Evaluation against Bacterial Pathogens

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. nih.govnih.gov Analogues of this compound have shown promising activity against several challenging bacterial pathogens.

Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA is a major cause of hospital-acquired and community-acquired infections. nih.govresearchgate.net Several studies have reported the synthesis of biphenyl (B1667301) and dibenzofuran (B1670420) derivatives with potent activity against MRSA. nih.gov For example, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide has demonstrated significant growth inhibition against MRSA. nih.gov Some pleuromutilin (B8085454) derivatives have also shown potent bactericidal effects against MRSA. nih.gov

Acinetobacter baumannii: This Gram-negative bacterium is a notorious opportunistic pathogen, particularly in healthcare settings, and is known for its extensive drug resistance. nih.govmdpi.com Researchers have identified this compound analogues that exhibit good antibacterial activity against multidrug-resistant A. baumannii. nih.govresearchgate.net For instance, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was found to be bactericidal against a multidrug-resistant strain of A. baumannii. nih.gov Other studies have focused on N²,N⁴-disubstituted quinazoline-2,4-diamines which have shown strong antimicrobial and anti-biofilm activity against this pathogen. researchgate.net The development of new agents against A. baumannii is a high priority in infectious disease research. biointerfaceresearch.com

The following table summarizes the in vitro antibacterial activity of selected this compound analogues against MRSA and A. baumannii:

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | 99.4% growth inhibition at 2 µg/mL | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR | 98.2% growth inhibition at 16 µg/mL | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | 98.7% growth inhibition at 2 µg/mL | nih.gov |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Staphylococcus aureus-MRSA | MIC of 6.25 µg/mL | nih.gov |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Staphylococcus aureus-MRSA | MIC of 3.13 µg/mL | nih.gov |

| Pleuromutilin derivative Z33 | Staphylococcus aureus-MRSA | Bactericidal at 2 µg/mL after 24h | nih.gov |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (MDR) | MICs as low as 0.5 µM | researchgate.net |

Assessment of Antifungal and Antiviral Potential

The therapeutic potential of this compound analogues extends beyond antibacterial activity.

Antifungal Potential: While some studies have shown that certain 2-benzylidene-3-oxobutanamide derivatives have insignificant activity against fungal strains like Cryptococcus neoformans and Candida albicans, other related carboxamide derivatives have demonstrated significant antifungal properties. nih.govnih.gov For example, some carboxamide derivatives containing a 1,2,3-triazole ring act as potential succinate (B1194679) dehydrogenase inhibitors, exhibiting notable antifungal activity against various phytopathogenic fungi. nih.gov

Antiviral Potential: Research into the antiviral effects of related compounds is also underway. For example, novel 2-benzoxyl-phenylpyridine derivatives have shown promising antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.comnih.govresearchgate.net These compounds appear to target the early stages of viral replication. mdpi.comresearchgate.net While direct studies on this compound itself are less common in this area, the activity of structurally similar compounds suggests a potential avenue for future investigation. mdpi.com

Ligand-Receptor Interaction Profiling in Research Contexts

There is no available research that profiles the interaction of this compound with any specific biological receptors. Studies detailing its binding affinities, receptor agonism or antagonism, or its use as a molecular probe in receptor studies have not been published.

Investigation of Other Biological Targets in In Vitro and In Silico Systems (e.g., Free Fatty Acid Receptors)

No in vitro or in silico studies have been identified that investigate the effect of this compound on other potential biological targets, including but not limited to free fatty acid receptors (FFARs), enzymes, or other signaling proteins. The exploration of this compound's broader biological target spectrum remains an unaddressed area of scientific inquiry.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the Biphenyl (B1667301) Substituents and their Influence on Activity

The biphenyl moiety is a "privileged structure" in medicinal chemistry, appearing in numerous commercially available drugs. mdpi.com Its two phenyl rings offer multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. The nature, position, and combination of substituents on the biphenyl rings of N-2-biphenylyl-3-oxobutanamide can significantly influence its interaction with a biological target.

A hypothetical SAR study could explore the following modifications:

| Substituent (Position) | Hypothetical Change in Activity | Rationale |

| 4'-Fluoro | Potential Increase | The small size and high electronegativity of fluorine can lead to favorable polar interactions without significant steric hindrance. |

| 4'-Chloro | Potential Increase or Decrease | Chlorine can form halogen bonds but its larger size compared to fluorine might introduce steric clashes. |

| 4'-Methyl | Potential Increase | A methyl group can enhance hydrophobic interactions within a lipophilic pocket of the target. |

| 4'-Methoxy | Variable | A methoxy (B1213986) group can act as a hydrogen bond acceptor but also increases steric bulk. Its effect would be highly dependent on the specific topology of the binding site. |

| 3',4'-Dichloro | Potential Increase | Multiple halogen substitutions can enhance binding affinity through a combination of electronic and hydrophobic effects. |

| 2'-Methyl | Potential Decrease | Steric hindrance from an ortho-substituent could disrupt the optimal conformation for binding. |

This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.

Exploration of Structural Variations on the Oxobutanamide Moiety

The oxobutanamide moiety of this compound is a critical component that can be modified to improve binding affinity and selectivity. This part of the molecule contains a flexible chain and key functional groups, the amide and the ketone, which can participate in hydrogen bonding and other interactions with a biological target.

Variations could include altering the length of the carbon chain, which could affect the positioning of the terminal functional groups within the binding site. For instance, extending the chain from a butanamide to a pentanamide (B147674) or hexanamide (B146200) could allow the terminal group to reach a different sub-pocket.

The amide group itself is a key interaction point. Replacing the secondary amide with a tertiary amide or exploring bioisosteric replacements for the amide bond, such as a reverse amide or a sulfonamide, could lead to improved metabolic stability and different binding geometries. Furthermore, the ketone group at the 3-position is a potential hydrogen bond acceptor. Its removal or replacement with other functional groups, such as a hydroxyl group or a different heterocyclic ring, would be a key area of exploration.

| Modification of Oxobutanamide Moiety | Hypothetical Change in Activity | Rationale |

| N-methylation of the amide | Potential Decrease | The loss of the N-H hydrogen bond donor capability could disrupt a key interaction with the target. |

| Replacement of ketone with hydroxyl | Variable | A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions, but the loss of the carbonyl may weaken existing ones. |

| Chain extension to pentanamide | Variable | This could allow for better access to a deeper pocket in the target protein or could lead to a loss of optimal positioning. |

| Replacement of butanamide with a cyclic ketone | Potential Increase | Introducing conformational rigidity with a cyclic structure could reduce the entropic penalty upon binding, leading to higher affinity. |

This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. walshmedicalmedia.commedcraveonline.com For a series of this compound analogs, a QSAR model can be developed to predict the activity of newly designed compounds and to understand the key physicochemical properties driving the activity.

The process involves calculating a wide range of molecular descriptors for each analog, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices. walshmedicalmedia.com

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. A statistically significant QSAR model for this compound analogs could take a general form like:

log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area) + ...

The predictive power of the model is assessed through internal and external validation techniques. nih.gov A robust QSAR model can guide the design of new analogs by prioritizing compounds with descriptor values that are predicted to lead to higher activity.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is another powerful computational tool used in lead optimization. A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. dovepress.comdergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.

For this compound, a pharmacophore model could be generated based on a set of active analogs. This model would highlight the key interaction points, such as:

An aromatic feature for one or both of the biphenyl rings.

A hydrogen bond acceptor for the ketone oxygen.

A hydrogen bond donor for the amide N-H.

A hydrophobic feature corresponding to the biphenyl scaffold.

This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify new scaffolds that match the required features but have different chemical backbones. nih.gov This strategy, known as scaffold hopping, is a valuable approach for discovering novel classes of compounds with the desired biological activity.

Lead optimization strategies for this compound would involve an iterative cycle of design, synthesis, and testing. nih.gov The insights gained from SAR, QSAR, and pharmacophore modeling would guide the design of new analogs with improved potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Molecular Scaffolding and Analog Design Rationales

The this compound structure can be considered as a molecular scaffold that can be elaborated upon to design a library of analogs. The rationale for analog design is based on the principles of bioisosterism and strategic structural modifications.

Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. In the context of this compound, one could consider:

Replacing a phenyl ring of the biphenyl moiety with a heteroaromatic ring like pyridine (B92270) or thiophene (B33073) to introduce new interaction points and modulate physicochemical properties.

Replacing the amide linker with a bioisostere such as a sulfonamide, reverse amide, or an ester to alter stability and hydrogen bonding patterns.

Structure-Based Design: If the 3D structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. nih.gov Molecular docking studies can be performed to predict the binding mode of this compound within the active site of the target. nih.gov This information can then be used to design analogs that make additional favorable interactions with specific amino acid residues in the binding pocket. For example, if a hydrophobic pocket is identified near the 4'-position of the biphenyl ring, analogs with larger hydrophobic substituents at this position could be designed to fill this pocket and increase binding affinity.

Fragment-Based Design: Another approach is to deconstruct the this compound molecule into its constituent fragments (e.g., the biphenyl group and the oxobutanamide group). These fragments can then be individually optimized for their interaction with the target, and then linked back together to create more potent and efficient ligands.

The combination of these rational design strategies, informed by empirical SAR data and computational modeling, provides a robust framework for the optimization of this compound as a lead compound.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-2-biphenylyl-3-oxobutanamide, docking simulations can be instrumental in identifying potential biological targets by virtually screening it against libraries of protein structures. The process involves predicting the binding mode and affinity of the ligand (this compound) within the active site of a receptor.

In studies of analogous compounds, such as biphenyl (B1667301) bis-sulfonamide derivatives, molecular docking has been successfully employed to elucidate structure-activity relationships (SAR). nih.gov For instance, docking of these compounds into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has revealed key interactions responsible for their inhibitory activity. nih.gov Similarly, for this compound, docking could predict its binding affinity and pose, highlighting hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. A hypothetical docking study against a kinase, for example, might yield results as shown in the table below.

| Parameter | Value |

| Target Protein | p38 MAP Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | Amide N-H with GLU-104; Carbonyl O with LYS-53 |

| Hydrophobic Interactions | Biphenyl moiety with PHE-169, LEU-75 |

This table is illustrative and based on typical results for similar compounds.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of the ligand and the target protein over time. An MD simulation of this compound, both in a solvent and within a protein active site, would reveal the flexibility of the molecule. The simulation would track the movements of each atom based on a force field, providing insights into the stability of the binding pose predicted by docking.

Key analyses from an MD simulation would include the root-mean-square deviation (RMSD) to assess the stability of the protein and ligand, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the dihedral angles between the two phenyl rings of the biphenyl group and the rotations around the bonds in the oxobutanamide chain would be of particular interest.

| Simulation Parameter | Description |

| Simulation Time | 200 ns |

| System | Complex in explicit water solvent |

| Average RMSD of Ligand | 1.2 Å |

| Key Fluctuations | High RMSF in the terminal methyl group of the butanamide chain |

This table is illustrative and based on typical MD simulation parameters and expected outcomes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. cyberleninka.ru For this compound, DFT calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

Studies on similar acetamide (B32628) derivatives have utilized DFT to compute these properties and correlate them with experimental findings. cyberleninka.ru The results of such calculations for this compound would provide a detailed picture of its electronic structure.

| Quantum Chemical Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is illustrative and based on typical values obtained for similar organic molecules through DFT calculations. nih.gov

The electrostatic potential map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are key to understanding intermolecular interactions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In the early stages of drug development, predicting the ADMET properties of a compound is crucial. In silico tools can provide an initial assessment of a molecule's pharmacokinetic profile. For this compound, various computational models can predict properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. While actual toxicity profiles are excluded, predictive models can flag potential liabilities based on structural alerts.

| ADMET Property | Predicted Outcome | Significance |

| Aqueous Solubility | Low | May affect bioavailability |

| Blood-Brain Barrier Permeability | Moderate | Potential for CNS activity |

| CYP2D6 Inhibition | Probable | Potential for drug-drug interactions |

| Human Intestinal Absorption | High | Good potential for oral absorption |

This table is illustrative and represents typical outputs from ADMET prediction software for a molecule with the structural features of this compound.

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes

The synthesis of N-aryl-3-oxobutanamides, also known as acetoacetanilides, is well-established. orgsyn.orgwikipedia.org These methods can be adapted and optimized for the specific synthesis of N-2-biphenylyl-3-oxobutanamide. Future research in this area could focus on developing more efficient, sustainable, and scalable synthetic protocols.

A primary and direct route involves the reaction of 2-aminobiphenyl (B1664054) with a suitable acetoacetylating agent, such as diketene (B1670635) or ethyl acetoacetate (B1235776). orgsyn.orgwikipedia.orgpatsnap.com The reaction with diketene is often rapid and efficient, proceeding via the acetoacetylation of the primary amine. wikipedia.orgpatsnap.com

Table 1: Potential Synthetic Routes for this compound

| Reactant 1 | Reactant 2 | Reaction Type | Potential Advantages |

| 2-Aminobiphenyl | Diketene | Acetoacetylation | High reactivity, potentially high yield. wikipedia.orgpatsnap.com |

| 2-Aminobiphenyl | Ethyl acetoacetate | Transamidation | Readily available reagents, established methodology. orgsyn.orggoogle.com |

| 2-Biphenyl isocyanate | t-Butyl acetoacetate | Addition-decarboxylation | Alternative route if starting from the isocyanate. |

Further research could explore microwave-assisted synthesis to potentially reduce reaction times and improve yields. The use of green solvents and catalysts would also be a valuable research direction, aligning with the principles of sustainable chemistry.

Identification of New Biological Targets and Pathways

The biphenyl (B1667301) moiety is a key component in many biologically active compounds, suggesting that this compound could interact with various biological targets. rsc.org Amide derivatives, in general, are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. sphinxsai.com Research has shown that amides derived from 2-aminobiphenyl exhibit biocidal activities. researchgate.net

Future research should involve screening this compound against a panel of biological targets. Based on structurally related compounds, potential areas of investigation include:

Antiviral Activity: Biphenyl amides have been investigated as modulators of viral receptors, such as the US28 receptor of the human cytomegalovirus. nih.gov

Anticancer Activity: The biphenyl scaffold is present in small molecule inhibitors of the PD-1/PD-L1 axis, a critical pathway in cancer immunotherapy. researchgate.netnih.gov Additionally, some amide-hydrazone hybrids have shown potential as anticancer agents. nih.gov

Enzyme Inhibition: The β-ketoamide moiety can act as a chelating group for metal ions, suggesting potential inhibitory activity against metalloenzymes.

Initial in-vitro screening assays would be crucial to identify any "hit" activities, which could then be followed by more detailed mechanistic studies to elucidate the specific biological pathways involved.

Integration of this compound into Complex Molecular Systems

The structure of this compound makes it an attractive building block for the synthesis of more complex molecules. The β-ketoamide functionality is particularly versatile and can participate in a variety of chemical transformations.

For instance, the active methylene (B1212753) group can be functionalized, and the ketone can undergo condensation reactions. The biphenyl unit can also be further substituted to modulate the properties of the resulting molecule. This could lead to the development of new ligands for catalysis, functional materials, or more elaborate drug candidates. The synthesis of biphenyl-pyrimidine conjugates has been explored for anticancer activity, demonstrating the utility of combining the biphenyl scaffold with other heterocyclic systems. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and potential biological activity of this compound before embarking on extensive laboratory work. acs.orgnih.gov Future research should leverage these methods to build predictive models.

Table 2: Proposed Computational Studies for this compound

| Computational Method | Research Goal | Potential Outcome |

| Density Functional Theory (DFT) | Determine stable conformations, electronic properties, and reactivity. | Understanding of the molecule's intrinsic properties. researchgate.net |

| Molecular Docking | Predict binding modes and affinities to various protein targets. | Identification of potential biological targets. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulate the behavior of the molecule in a biological environment. | Assessment of binding stability and conformational changes. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity for a series of derivatives. | Guiding the design of more potent analogs. |

These computational studies can provide valuable insights into the molecule's conformational flexibility, particularly the rotational barrier of the biphenyl group, which can be crucial for receptor binding. acs.orgnih.gov

Exploration of Chemical Biology Applications

Chemical biology utilizes small molecules to study and manipulate biological systems. ucsd.edu this compound could be developed into a chemical probe for various applications.

One promising avenue is the development of fluorescent probes. The biphenyl scaffold, while not strongly fluorescent on its own, can be modified to create environmentally sensitive dyes. By introducing fluorophores or photo-switchable groups, this compound derivatives could be designed to report on specific biological events or be used in high-throughput screening assays. ucsd.edu

Furthermore, the molecule could serve as a scaffold for creating affinity-based probes. By attaching a reactive group or a reporter tag, it could be used to identify and isolate its protein targets from complex biological mixtures, a critical step in understanding its mechanism of action. The synthesis of conformationally stable atropisomeric biphenyl scaffolds has been shown to be effective in asymmetric catalysis, a concept that could be explored for creating stereoselective probes. nih.gov

Q & A

Q. What are the established synthetic routes for N-2-biphenylyl-3-oxobutanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between biphenylamine derivatives and β-ketoesters or acetoacetate derivatives under acidic or catalytic conditions. For example, analogous compounds like N-(2-methoxyphenyl)-3-oxobutanamide are synthesized via imine formation followed by hydrolysis . Optimization strategies include:

- Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) or Lewis acids to enhance reaction rates.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates.

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify biphenyl and carbonyl groups (e.g., δ ~170 ppm for the oxobutanamide carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion for C₁₆H₁₅NO₂ at 265.3 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm⁻¹ for carbonyl stretches .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data for this compound is limited, analogous β-ketoamides require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or isomerism. Strategies include:

- Multi-dimensional NMR : NOESY or HSQC to identify spatial correlations and dynamic equilibria.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict spectral profiles and compare with experimental data .

- Isolation of intermediates : Trapping reactive intermediates (e.g., enolates) to confirm tautomeric states .

Q. What strategies enable rational design of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying:

- Biphenyl moiety : Introduce electron-donating/withdrawing groups (e.g., -Br, -OCH₃) to alter electronic properties.

- Oxobutanamide chain : Replace the β-keto group with thioamide or hydrazide for enhanced bioactivity.

- Synthetic routes : Use Suzuki-Miyaura coupling for biphenyl diversification or click chemistry for rapid derivatization .

Evaluate biological activity via high-throughput screening (e.g., enzyme inhibition assays) .

Q. How do substituents on the biphenyl ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Substituent effects can be quantified via:

- Hammett analysis : Correlate σ values of substituents with reaction rates (e.g., electron-withdrawing groups accelerate carbonyl electrophilicity).

- Kinetic studies : Monitor reaction progress under varying substituent conditions (e.g., -NO₂ vs. -CH₃).

- Computational tools : Molecular electrostatic potential (MEP) maps to visualize charge distribution .

Q. What methodologies are effective for detecting this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use hyphenated techniques:

- LC-MS/MS : Quantify trace amounts with selective ion monitoring (SIM).

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges.

- Isotopic labeling : ¹³C or ²H-labeled analogs as internal standards for accuracy .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis to identify variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.